molecular formula C15H31NO6 B14725920 2,3,4,5,6-pentahydroxy-N-nonylhexanamide CAS No. 5438-32-4

2,3,4,5,6-pentahydroxy-N-nonylhexanamide

Cat. No.: B14725920
CAS No.: 5438-32-4
M. Wt: 321.41 g/mol
InChI Key: KJSIEYQOCLMSDF-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentahydroxy-N-nonylhexanamide is a chemical compound with the molecular formula C15H31NO6 and a molecular weight of 265.30 g/mol . This compound belongs to a class of N-substituted gluconamide derivatives, which are characterized by a polyhydroxylated carbon chain and a terminal amide group. While specific research data on this exact molecule is limited, studies on structurally similar compounds, such as N-gluconyl ethanolamine (FEMA 4254), indicate that this chemical family is of significant interest in research applications, particularly as flavoring agents and in the study of Maillard reaction products . These related compounds are noted for their roasted, cooked brown flavor profiles and are typically stable, white crystalline powders . The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, which can influence the compound's solubility and interaction with biological systems. Researchers are investigating these and analogous polyhydroxy compounds for their physicochemical properties and potential applications in various fields. This product is intended for research and manufacturing use only. It is not intended for diagnostic or therapeutic use, nor for use in food, cosmetics, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5438-32-4

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxy-N-nonylhexanamide

InChI

InChI=1S/C15H31NO6/c1-2-3-4-5-6-7-8-9-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,2-10H2,1H3,(H,16,22)

InChI Key

KJSIEYQOCLMSDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,3,4,5,6 Pentahydroxy N Nonylhexanamide

Conventional and Novel Synthetic Routes to the Pentahydroxyhexanamide Core

The synthesis of the fundamental 2,3,4,5,6-pentahydroxyhexanamide core is most commonly achieved through the aminolysis of a readily available carbohydrate-derived lactone. The preferred starting material is typically D-glucono-δ-lactone, which is the cyclic ester of D-gluconic acid. This approach is favored due to its efficiency and the direct formation of the desired amide linkage.

The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the lactone ring, leading to its opening and the formation of the corresponding N-substituted gluconamide. This process is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can often proceed at room temperature or with gentle heating to drive the reaction to completion.

A general representation of this reaction is as follows:

D-glucono-δ-lactone + R-NH₂ → 2,3,4,5,6-pentahydroxy-N-R-hexanamide

Novel approaches to the synthesis of aldonamides include mechanochemical methods. mdpi.com For instance, the aminolysis of unprotected sugar lactones can be performed efficiently under solvent-free conditions using ball milling, which can lead to high yields and purity of the resulting N-alkyl-aldonamides. mdpi.com

N-Alkylation Strategies for Nonyl Chain Incorporation

The introduction of the N-nonyl chain to form 2,3,4,5,6-pentahydroxy-N-nonylhexanamide can be approached in two primary ways: by direct reaction of D-glucono-δ-lactone with nonylamine (B85610), or by a multi-step sequence involving the formation of the pentahydroxyhexanamide core followed by N-alkylation.

The direct aminolysis of D-glucono-δ-lactone with nonylamine is a straightforward one-step method to obtain the target molecule. This reaction is typically performed in a protic solvent and may be accelerated by heating.

Alternatively, a multi-step approach can be employed. This would first involve the synthesis of 2,3,4,5,6-pentahydroxyhexanamide via the reaction of D-glucono-δ-lactone with ammonia. The subsequent N-alkylation of the primary amide with a nonyl halide (e.g., 1-bromononane) would then yield the desired product. However, this method is complicated by the presence of the five hydroxyl groups, which can also react with the alkylating agent. Therefore, a protection strategy for the hydroxyl groups is essential. The hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) ethers) or acetals (e.g., isopropylidene ketals). Following protection, the amide nitrogen can be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile to displace the halide from the nonyl halide. The final step would involve the removal of the protecting groups to yield this compound.

Strategy Description Advantages Disadvantages
Direct AminolysisReaction of D-glucono-δ-lactone with nonylamine.One-step, atom-economical.May require purification from unreacted starting materials.
Stepwise N-AlkylationFormation of the primary amide followed by protection, N-alkylation, and deprotection.Allows for more controlled synthesis and purification of intermediates.Multi-step, requires use of protecting groups, less atom-economical.

Chemo- and Regioselective Functionalization of Hydroxyl Groups

The five hydroxyl groups of this compound offer multiple sites for further functionalization. Achieving chemo- and regioselectivity in these modifications is a significant challenge in carbohydrate chemistry. The differential reactivity of the primary (at C6) and secondary (at C2, C3, C4, and C5) hydroxyl groups can be exploited to achieve selective reactions.

Protecting group chemistry is the cornerstone of selective functionalization. For instance, the primary hydroxyl group at the C6 position is generally more sterically accessible and can be selectively protected using bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, under carefully controlled conditions. The remaining secondary hydroxyl groups can then be functionalized.

Alternatively, cyclic protecting groups, such as acetals and ketals, can be used to protect vicinal diols. For example, the reaction with acetone (B3395972) in the presence of an acid catalyst can selectively protect the 4,6-hydroxyls as an isopropylidene ketal, or the 2,3- and 4,5-diols depending on the reaction conditions and the conformation of the sugar backbone. The choice of protecting group and the reaction conditions are critical for achieving the desired regioselectivity.

Stereocontrolled Synthesis of Defined Stereoisomers

The stereochemistry of this compound is directly derived from the stereochemistry of the starting carbohydrate. When D-glucose is the precursor, the resulting hexanamide (B146200) will have the D-gluco configuration, which corresponds to the (2R, 3S, 4R, 5R) configuration of the hydroxylated carbon chain.

The synthesis of the pentahydroxyhexanamide core from D-glucono-δ-lactone proceeds with retention of the stereochemistry at all chiral centers of the sugar backbone. The aminolysis reaction does not affect the stereocenters at C2, C3, C4, and C5. Therefore, the stereocontrolled synthesis of a specific stereoisomer of this compound is primarily dependent on the choice of the starting sugar lactone. For example, using D-mannono-γ-lactone would result in the D-manno configured product.

While the stereochemistry of the polyol chain is predetermined by the starting material, the development of stereoselective glycosylation methods in broader carbohydrate chemistry provides insights into controlling stereochemistry at the anomeric carbon. nih.gov Although not directly applicable to the linear structure of the target molecule, these principles are fundamental to the synthesis of more complex carbohydrate derivatives.

Cascade Reactions and One-Pot Synthetic Approaches

The development of cascade and one-pot reactions is a key area of green chemistry, aiming to reduce the number of synthetic steps, purifications, and waste generation. For the synthesis of this compound, a one-pot approach could combine the aminolysis of the gluconolactone (B72293) with the N-alkylation step.

A potential one-pot synthesis could involve the reaction of D-glucono-δ-lactone with nonylamine in a suitable solvent, followed by the in-situ addition of a second reagent for further modification, if desired. For example, a one-pot sequential aminolysis-sulfation reaction has been reported for a related γ-butyrolactone derivative, suggesting the feasibility of such an approach. rsc.org

Mechanochemical synthesis also offers a promising avenue for one-pot reactions. mdpi.com The solvent-free reaction of a sugar lactone with an amine in a ball mill could potentially be extended to a multi-component reaction where a subsequent derivatization step is performed in the same vessel.

Derivatization Strategies for Structural Modification

The structure of this compound can be further modified at several positions to fine-tune its properties. Derivatization can be targeted at the hydroxyl groups, as discussed in section 2.3, or at the amide functionality.

Amide N-Substitutions and Linker Variations

The amide nitrogen of this compound can be a point of further derivatization. For instance, the synthesis of N-acyl-N-alkyl-D-glucamides has been reported, which involves the acylation of an N-alkyl glucamine. nih.gov A similar strategy could be applied to the target molecule, where the secondary amide is acylated to form a tertiary amide. This would require the protection of the hydroxyl groups prior to the acylation step.

Glycosidic and Esterification Modifications of Hydroxyls

The multiple hydroxyl groups along the backbone of this compound are prime sites for chemical modification, including glycosylation and esterification. These modifications can significantly alter the compound's physical and chemical properties, such as its solubility and potential biological activity.

Glycosidic Modifications:

Glycosylation involves the attachment of a carbohydrate moiety to one or more of the hydroxyl groups. This transformation can be achieved through various chemical or enzymatic methods. A common approach involves the use of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, in the presence of a suitable promoter. The reactivity of the different hydroxyl groups can vary, and achieving regioselectivity can be a significant challenge. Protective group strategies are often employed to direct the glycosylation to a specific hydroxyl group.

For instance, selective protection of the primary hydroxyl group (at the C6 position) can be achieved due to its higher reactivity compared to the secondary hydroxyls. The remaining hydroxyl groups can then be glycosylated. Subsequent deprotection yields a C6-O-glycosylated derivative. The choice of glycosyl donor and reaction conditions can influence the stereochemical outcome of the newly formed glycosidic bond.

Esterification Modifications:

Esterification of the hydroxyl groups can be accomplished using various acylating agents, such as acid anhydrides, acyl chlorides, or carboxylic acids in the presence of a coupling agent. Similar to glycosylation, achieving selective esterification of one or more hydroxyl groups requires careful consideration of reaction conditions and the potential use of protecting groups. The primary hydroxyl group is generally the most reactive towards acylation.

Microwave-assisted esterification has emerged as an efficient method for such transformations. The reaction conditions can be tailored to control the degree of esterification, from mono-esterification to the esterification of all available hydroxyl groups. The length and nature of the acyl chain introduced can be varied to fine-tune the lipophilicity of the resulting molecule.

Modification TypeReagents and ConditionsPotential Outcome
GlycosylationGlycosyl halide/trichloroacetimidate, Promoter (e.g., AgOTf, TMSOTf), Protective group strategyFormation of an O-glycosidic bond at one or more hydroxyl groups.
EsterificationAcyl chloride/anhydride, Base (e.g., pyridine (B92270), DMAP); Carboxylic acid, Coupling agent (e.g., DCC, EDC)Formation of ester linkages at one or more hydroxyl groups.

Terminal Alkyl Chain Elongation and Functionalization

The N-nonyl chain of this compound provides a handle for modifications that can alter the hydrophobic character of the molecule and introduce new functionalities. Methodologies for terminal alkyl chain elongation and functionalization often rely on the activation of the relatively inert C-H bonds of the terminal methyl group.

Terminal Alkyl Chain Elongation:

Recent advances in C-H bond functionalization have provided tools for the elongation of alkyl chains. One strategy involves the initial oxidation of the terminal methyl group to a primary alcohol, which can then be further converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution to extend the chain.

Another approach is through transition-metal-catalyzed reactions. For example, a "chain-walking" reaction can be employed where a metal catalyst migrates along the alkyl chain to the terminal position, enabling the introduction of a new carbon-carbon bond. Decarboxylative cross-coupling reactions can also be utilized, where a carboxylic acid is used as a surrogate for the alkyl group to be added.

Terminal Alkyl Chain Functionalization:

The terminal methyl group can be functionalized to introduce a variety of chemical groups. This often begins with a C-H activation step. For instance, selective oxidation can introduce a hydroxyl, carboxyl, or amino group at the terminal position.

Transition metal-catalyzed C-H amination or etherification can also be employed to introduce nitrogen or oxygen-containing functionalities. These transformations open up possibilities for conjugating other molecules to the end of the alkyl chain, creating more complex and potentially bifunctional molecules.

TransformationMethodReagents and ConditionsPotential Functional Group Introduced
Chain ElongationOxidation and Nucleophilic Substitution1. Oxidizing agent (e.g., KMnO4, PCC) 2. TsCl, pyridine 3. Nucleophile (e.g., Grignard reagent, cyanide)Extended alkyl chain
Terminal HydroxylationC-H OxidationBiocatalytic (e.g., P450 monooxygenase) or Chemical (e.g., with specific catalysts)-OH
Terminal CarboxylationC-H CarboxylationTransition metal catalyst, CO2-COOH
Terminal AminationC-H AminationTransition metal catalyst, aminating agent-NH2

Advanced Spectroscopic and Chromatographic Characterization of 2,3,4,5,6 Pentahydroxy N Nonylhexanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms in 2,3,4,5,6-pentahydroxy-N-nonylhexanamide can be determined.

1D NMR (¹H, ¹³C, DEPT)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pentahydroxyhexyl chain and the N-nonyl group. The protons on the polyhydroxylated chain (H-2 to H-6) would appear as a complex series of overlapping multiplets in the region of approximately 3.5 to 4.5 ppm. The anomeric proton (H-2) would likely be a doublet at a slightly downfield position due to the influence of the adjacent amide group. The methylene (B1212753) group protons of the nonyl chain would exhibit characteristic chemical shifts, with the protons alpha to the nitrogen (H-1') appearing as a triplet around 3.2-3.4 ppm. The subsequent methylene groups (H-2' to H-8') would resonate as a broad multiplet in the 1.2-1.6 ppm range, and the terminal methyl group (H-9') would be an upfield triplet around 0.8-0.9 ppm.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons. The carbonyl carbon of the amide group (C-1) is expected to have a chemical shift in the range of 170-175 ppm. The carbons of the pentahydroxyhexyl chain (C-2 to C-6) would appear in the 60-80 ppm region. The carbons of the N-nonyl chain would show characteristic signals, with the carbon attached to the nitrogen (C-1') at approximately 40 ppm, the bulk of the methylene carbons (C-2' to C-8') between 22 and 32 ppm, and the terminal methyl carbon (C-9') around 14 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT
1 - ~174.0 C
2 ~4.2 (d) ~72.5 CH
3 ~3.8 (m) ~71.8 CH
4 ~3.7 (m) ~73.2 CH
5 ~3.6 (m) ~70.5 CH
6 ~3.5 (m) ~63.9 CH₂
1' ~3.3 (t) ~39.8 CH₂
2' ~1.5 (p) ~29.5 CH₂
3' ~1.3 (m) ~26.9 CH₂
4' ~1.3 (m) ~29.3 CH₂
5' ~1.3 (m) ~29.2 CH₂
6' ~1.3 (m) ~31.8 CH₂
7' ~1.3 (m) ~22.6 CH₂
8' ~1.3 (m) ~22.6 CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, p = pentet, m = multiplet.

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the pentahydroxyhexyl chain (H-2 through H-6) and within the N-nonyl chain (H-1' through H-9').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would include the correlation from the H-1' protons of the nonyl group to the amide carbonyl carbon (C-1), confirming the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule, particularly the relative orientation of the pentahydroxyhexyl and N-nonyl chains.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound. In positive ion mode, the compound would be expected to form protonated molecules [M+H]⁺ and adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. The high-resolution mass of these ions can be used to confirm the elemental composition of the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another soft ionization technique that is often used for the analysis of biomolecules and polymers. For this compound, MALDI-TOF would also be expected to produce singly charged molecular ions, primarily as sodium or potassium adducts. This technique is particularly useful for obtaining accurate mass measurements.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would involve cleavages of the glycosidic bonds in the pentahydroxyhexyl chain and fragmentation of the N-nonyl chain. The fragmentation pattern would help to confirm the sequence of the sugar-like backbone and the structure of the alkyl chain.

Table 2: Plausible ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (C₁₅H₃₂NO₆⁺)

m/z (Fragment Ion) Proposed Structure/Loss
322.2224 [M+H]⁺
304.2119 [M+H - H₂O]⁺
286.2013 [M+H - 2H₂O]⁺
204.1128 [C₈H₁₈NO₄]⁺ (Cleavage of C1-C2 bond and loss of the nonylamino group)
144.1019 [C₉H₂₀N]⁺ (Nonylamino fragment)

Note: The m/z values are theoretical exact masses.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by features arising from the numerous hydroxyl groups, the secondary amide linkage, and the long hydrocarbon chain.

In the Infrared (IR) spectrum , the most prominent feature is expected to be a broad and intense absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in extensive hydrogen bonding. The N-H stretching vibration of the secondary amide group would likely appear as a distinct peak around 3300 cm⁻¹. The aliphatic C-H stretching vibrations of the nonyl chain and the hexanamide (B146200) backbone would be observed in the 3000-2850 cm⁻¹ region.

The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is anticipated to be a strong absorption near 1640 cm⁻¹. The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1550 cm⁻¹. C-O stretching and O-H bending vibrations from the polyol chain would contribute to a complex series of bands in the fingerprint region (1400-1000 cm⁻¹).

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-H vibrations of the long alkyl chain would yield strong signals. The Amide I band is also Raman active, while the Amide III band (a complex mix of C-N stretching and N-H bending) around 1300 cm⁻¹ can also be informative. The symmetric stretching of the C-C backbone would also be observable.

A hypothetical assignment of the major vibrational bands for this compound is presented in the table below.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
O-H Stretch3600-3200 (broad)WeakStrong
N-H Stretch~3300WeakMedium
C-H Stretch (aliphatic)3000-2850StrongStrong
C=O Stretch (Amide I)~1640MediumStrong
N-H Bend (Amide II)~1550WeakMedium
CH₂ Bend (Scissoring)~1465MediumMedium
C-N Stretch / N-H Bend (Amide III)~1300WeakMedium
C-O Stretch1150-1000MediumMedium

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction study would reveal its solid-state conformation and intermolecular interactions.

The flexible nature of both the polyhydroxy chain and the N-nonyl group suggests that the molecule could adopt various conformations. It is plausible that in the crystalline state, the polyol backbone would adopt a bent or "sickle" shape to maximize intramolecular hydrogen bonding between adjacent hydroxyl groups. This is a common feature in related aldonamides. nih.gov

The packing of these molecules in the crystal lattice would be heavily influenced by intermolecular hydrogen bonding between the hydroxyl and amide groups, as well as van der Waals interactions involving the long alkyl chains. Two likely packing motifs are a "head-to-tail" arrangement forming a monolayer or a "head-to-head" arrangement resulting in a bilayer structure where the hydrophobic nonyl chains are segregated from the hydrophilic polyol head groups. The extensive network of hydrogen bonds would be a key stabilizing feature of the crystal lattice.

Below is a table of hypothetical crystallographic parameters for this compound, assuming a plausible crystal system and space group based on similar long-chain amide structures.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.5
b (Å)8.9
c (Å)25.0
α (°)90
β (°)95
γ (°)90
Volume (ų)1220
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.15
Hydrogen BondsExtensive O-H···O, N-H···O network
Molecular ConformationBent ("sickle") polyol chain

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

This compound possesses multiple chiral centers (at carbons 2, 3, 4, and 5 of the hexanamide backbone), meaning it can exist as a number of stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive technique for the separation and quantification of these stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times, allowing for separation.

Given the polar and polyhydroxylated nature of the analyte, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful in separating a wide range of chiral compounds, including those with multiple hydroxyl groups. Protein-based CSPs could also offer the necessary selectivity through a combination of hydrophobic, polar, and hydrogen-bonding interactions.

The separation of diastereomers can sometimes be achieved on a standard achiral stationary phase (like C18) in reversed-phase HPLC, as diastereomers have different physical properties. researchgate.netnih.gov However, for the resolution of enantiomeric pairs, a chiral column is essential. sigmaaldrich.com The development of a successful separation method would involve screening various CSPs and optimizing mobile phase conditions (e.g., solvent composition, additives, and flow rate) to achieve baseline resolution of all stereoisomers.

A hypothetical chiral HPLC method for the separation of the diastereomers of this compound is outlined in the table below.

ParameterHypothetical Condition
Chromatographic ModeHigh-Performance Liquid Chromatography (HPLC)
ColumnChiral Stationary Phase (e.g., Cellulose-based)
Mobile PhaseHexane/Ethanol gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected OutcomeSeparation of multiple diastereomeric peaks

Theoretical and Computational Chemistry Approaches for 2,3,4,5,6 Pentahydroxy N Nonylhexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electron distribution, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to determine the optimized geometries and electronic properties of various organic molecules. researchgate.net For 2,3,4,5,6-pentahydroxy-N-nonylhexanamide, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G*, can predict the most stable three-dimensional arrangement of its atoms.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. The results of such a study would provide a detailed picture of the molecule's shape, including the orientation of its long nonyl chain relative to the polyhydroxylated hexanamide (B146200) head group.

Interactive Table: Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Amide)1.24 Å
Bond LengthC-N (Amide)1.35 Å
Bond LengthN-C (Nonyl)1.47 Å
Bond AngleO=C-N122.5°
Bond AngleC-N-C121.9°
Dihedral AngleH-N-C-C~180° (trans)

Note: The data in this table is representative of typical values obtained from DFT calculations for similar organic molecules and serves as an illustrative example.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are invaluable for predicting spectroscopic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate properties that are directly comparable to experimental spectra.

For this compound, these calculations can predict vibrational frequencies corresponding to infrared (IR) spectroscopy, and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The predicted IR spectrum would show characteristic peaks for O-H, C-H, N-H, and C=O stretching and bending vibrations, aiding in the structural confirmation of the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in experimentally obtained NMR spectra.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3300-3500
N-HStretching3250-3400
C-H (Aliphatic)Stretching2850-2960
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1550

Note: This data is illustrative and represents typical frequency ranges for the specified functional groups.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the amide carbonyl group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl and amide groups would exhibit positive potential, making them sites for nucleophilic interaction and hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape and interactions with the surrounding environment, such as a solvent. osti.gov

The choice of solvent representation is crucial in MD simulations. In an explicit solvent model , individual solvent molecules (e.g., water) are included in the simulation box, providing a detailed and accurate representation of solvent-solute interactions, including specific hydrogen bonding.

In contrast, an implicit solvent model treats the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and allows for longer simulation times but sacrifices the detailed description of specific solvent-solute interactions. For a molecule like this compound, with its numerous hydroxyl groups capable of hydrogen bonding, an explicit solvent model would be more appropriate for detailed studies of its hydration shell.

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. Trajectory analysis can reveal important information about the molecule's conformational flexibility, such as the folding and unfolding of the nonyl chain or the rotation of hydroxyl groups.

Free energy calculations , such as those using umbrella sampling or metadynamics, can be performed on the MD trajectories to quantify the stability of different conformations or the energy barrier between them. For this compound, these calculations could be used to determine the preferred conformation of the molecule in an aqueous environment and to understand the energetic landscape of its folding and aggregation processes.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

The structural features of this compound, namely its long N-nonyl chain and the polyhydroxylated hexanamide backbone, suggest the potential for a variety of interactions with a protein target. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the amide linkage can also participate in hydrogen bonding. bu.edu The nonyl chain provides a significant hydrophobic region capable of engaging in van der Waals interactions with nonpolar residues in a binding pocket.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, offering insights into the flexibility of both the ligand and the protein and the stability of their interactions. mdpi.com For a flexible molecule like this compound, MD simulations can reveal how its conformation changes upon binding and how water molecules might mediate the interaction within the binding site. nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP120, GLN85Hydrogen Bond
2-8.2LEU45, ILE100Hydrophobic
3-7.9TYR90Pi-Alkyl
4-7.5SER122Hydrogen Bond

Note: This data is for illustrative purposes only and represents a hypothetical docking scenario.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orglongdom.org These models are built by statistically analyzing a dataset of compounds with known activities or properties and their calculated molecular descriptors.

For this compound and its potential analogs, a QSAR study could be employed to predict their biological activity against a specific target. The first step would be to generate a series of analogs by systematically modifying the structure, for instance, by varying the length of the N-alkyl chain, altering the number and position of hydroxyl groups, or replacing the amide bond.

A wide array of molecular descriptors can be calculated for each analog, categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule.

3D descriptors: Molecular surface area, volume, and other geometric properties. wikipedia.org

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) can then be used to build the QSAR model. longdom.org A robust QSAR model can subsequently be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Illustrative QSAR Model for a Series of N-Alkyl-gluconamides

DescriptorCoefficientImportance
LogP (Lipophilicity)0.45High
Number of Hydrogen Bond Donors-0.21Medium
Molecular Surface Area0.15Medium
Topological Polar Surface Area-0.33High

Note: This data is for illustrative purposes only and represents a hypothetical QSAR model.

Cheminformatics and Virtual Screening for Analog Design

Cheminformatics encompasses the use of computational tools to organize, analyze, and model chemical information. In the context of drug discovery and analog design for this compound, cheminformatics plays a crucial role in virtual screening. nih.gov Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method relies on the knowledge of other molecules that bind to the target of interest. A common technique is similarity searching, where a database of compounds is searched for molecules with a similar structure to a known active compound. For this compound, one could search for compounds with similar pharmacophoric features, which are the essential spatial arrangements of functional groups responsible for biological activity. youtube.com

Structure-based virtual screening: When the 3D structure of the target protein is known, structure-based virtual screening can be performed. nih.gov This typically involves docking a large library of compounds into the binding site of the protein and ranking them based on their predicted binding affinity. mdpi.com This approach can identify novel scaffolds that are structurally different from known binders but can still fit into the active site and make favorable interactions.

The results from a virtual screening campaign can provide a diverse set of hit compounds. These hits can then be used as starting points for the design of new analogs of this compound with potentially improved activity, selectivity, or physicochemical properties.

Illustrative Virtual Screening Funnel for Identifying Analogs

StageMethodNumber of Compounds
Initial LibraryChemical Database1,000,000
Filter 1Lipinski's Rule of Five750,000
Filter 2Pharmacophore Screening50,000
Filter 3High-Throughput Docking5,000
Final HitsVisual Inspection & Rescoring100

Note: This data is for illustrative purposes only and represents a hypothetical virtual screening workflow.

Investigation of 2,3,4,5,6 Pentahydroxy N Nonylhexanamide Interactions with Chemical and Biological Systems in Vitro Studies

Studies on Hydrogen Bonding Networks and Intermolecular Associations

The capacity of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide to form extensive hydrogen bond networks is fundamental to its physicochemical properties. The headgroup contains five hydroxyl (-OH) groups and a secondary amide (-CONH-) linkage, each capable of acting as both a hydrogen bond donor and acceptor. These functional groups facilitate strong intermolecular associations with water molecules, contributing to its solubility, and with other solute molecules or surfaces. nih.gov

In an aqueous environment, the polar headgroups engage in hydrogen bonding with the surrounding water, while the hydrophobic nonyl tails are excluded. This dynamic leads to intermolecular associations among the amphiphiles, which is a precursor to the self-assembly discussed in section 5.5. In the solid state, these compounds are known to form intricate, layered crystal structures stabilized by extensive hydrogen-bonding chains between the sugar-derived moieties of adjacent molecules. researchgate.net The specific arrangement and strength of these bonds influence material properties such as melting point and solubility. researchgate.net For instance, studies on related amphiphilic molecules show that even subtle changes in stereochemistry can significantly alter the hydrogen-bonding patterns and, consequently, the macroscopic properties of the resulting material. nih.gov

Interaction with Model Membranes and Liposomal Systems

As an amphiphilic molecule, this compound is expected to interact significantly with model lipid membranes and liposomes. The behavior of its close structural analogues, particularly n-octyl-β-D-glucopyranoside (OG), has been extensively studied and provides a strong predictive model. researchgate.netnih.govnih.gov

The interaction is concentration-dependent and typically follows a three-stage process:

Partitioning: At concentrations below its critical micelle concentration (CMC), individual surfactant monomers insert into the lipid bilayer. researchgate.netnih.gov The hydrophobic nonyl tail partitions into the acyl chain core of the membrane, while the polar pentahydroxyhexanamide headgroup remains at the membrane-water interface. This insertion increases the surface area of the monolayer and can alter the physical properties of the membrane, such as fluidity and permeability. rsc.org Studies using solid-state ²H-NMR on the analogue OG have shown that such insertions cause significant disorder in the fatty acyl chain region within the bilayer's interior, while having a minimal effect on the lipid headgroup region. nih.gov

Membrane Saturation and Destabilization: As the concentration of the amphiphile increases, the membrane becomes saturated with monomers, leading to destabilization. In studies with OG, this was observed as the dissolution of ordered gel-phase lipid domains into the more fluid liquid-crystalline phase, even below the CMC. nih.gov

Solubilization: At and above the CMC, the surfactant molecules aggregate to form micelles. These micelles can solubilize the lipid bilayer, leading to the formation of mixed micelles composed of lipids and surfactant molecules, ultimately resulting in the complete disruption of the liposomal structure. nih.gov

This process is fundamental to the use of such surfactants in biochemistry for solubilizing membrane proteins from their native lipid environment. nih.gov

Table 1: Comparative Partitioning and Solubilization Properties of Analogue Surfactants in Model Membranes

PropertyN-octyl-β-D-glucopyranoside (OG)Octaethyleneglycol mono-n-dodecylether (C12E8)
Partition Constant (K) into POPC Membranes ~100 M⁻¹Data not specified
Effect on Lipid Headgroup Region Almost no influenceGeneral disordering
Effect on Fatty Acyl Chain Core Strong increase in fluctuationsGeneral disordering
Membrane Solubilization Mechanism Complete desorption and redeposition above CMCProgressive erosion

Data compiled from studies on analogue non-ionic detergents interacting with lipid bilayers. nih.govnih.gov

Affinity to Carbohydrate-Binding Domains in Defined Protein Models

Carbohydrate-binding proteins, such as lectins, recognize and bind to specific sugar structures on glycoproteins and glycolipids. The 2,3,4,5,6-pentahydroxyhexanamide headgroup of the title compound is a linear, open-chain analogue of a monosaccharide (specifically, a gluconate derivative). This structural mimicry suggests a potential for affinity to carbohydrate-binding domains.

The N-nonyl tail could also influence binding. While the primary recognition would be via the polar headgroup, the alkyl chain could engage in secondary hydrophobic interactions with nonpolar pockets adjacent to the primary binding site, potentially enhancing affinity or altering specificity. However, without experimental data from techniques like affinity chromatography, surface plasmon resonance, or isothermal titration calorimetry, the specific affinity of this compound for any particular carbohydrate-binding protein remains hypothetical. nih.gov

Enzyme Substrate Specificity and Inhibition Mechanism Studies

The structural similarity of the polyhydroxy headgroup to monosaccharides also suggests that this compound could act as a competitive inhibitor for carbohydrate-processing enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and their active sites are shaped to accommodate specific sugar substrates.

Research on N-alkyl-D-gluconamidines, which are structurally related to N-alkyl-gluconamides, has shown them to be inhibitors of β-glucosidases. nih.gov These molecules are thought to mimic the transition state of the glycosidic bond cleavage. nih.gov The mechanism is typically competitive inhibition, where the inhibitor binds to the enzyme's active site, preventing the natural substrate from binding. youtube.com The inhibitor's potency (often measured by the inhibition constant, Kᵢ) depends on how well it mimics the substrate's geometry and charge distribution. For the related gluconamidines, inhibitory potency was found to be dependent on the alkyl chain length and the ability of the molecule to participate in hydrogen bonding with catalytic residues in the active site. nih.gov

Given these findings, it is plausible that this compound could function as a competitive inhibitor for certain glycosidases. The pentahydroxyhexanamide portion would serve as the recognition motif, while the N-nonyl chain could provide additional hydrophobic interactions within or near the active site.

Table 2: Inhibition of β-Glucosidase from Aspergillus wentii by Analogue Compounds

Inhibitor CompoundSubstrateInhibition Constant (Kᵢ)Relative Potency (Kₛ/Kᵢ)
N¹-Dodecyl-D-gluconamidine 4-Nitrophenyl β-D-glucosideNot specified2.8 x 10⁶
N-Alkyl-D-glucosylamines 4-Nitrophenyl β-D-glucosideNot specified~10x less than amidines

Data derived from a study on related N-alkyl sugar derivatives, demonstrating the principle of enzyme inhibition by substrate analogues. nih.gov

Role in Supramolecular Self-Assembly and Nanostructure Formation

The amphiphilic nature of this compound is a powerful driver for its spontaneous organization in solution, a process known as supramolecular self-assembly. researchgate.netmdpi.com In aqueous media, when the concentration exceeds the CMC, these molecules aggregate to minimize the unfavorable contact between their hydrophobic nonyl tails and water. This assembly process can lead to a variety of nanostructures.

Micelles: The most common structures formed are spherical or cylindrical (worm-like) micelles. acs.orgnih.gov In these aggregates, the nonyl tails form a liquid-like hydrophobic core, and the hydrophilic pentahydroxyhexanamide headgroups form a solvated outer shell, or corona, that interfaces with the bulk water. The shape and size of the micelles are influenced by factors such as concentration, temperature, pH, and ionic strength. lu.se

Fiber and Hydrogel Formation: Some sugar-based amphiphiles are known to form more complex structures, such as helical fibers or extended networks that can entrap water to form hydrogels. researchgate.netnih.gov This typically requires stronger and more directionally specific intermolecular interactions, such as well-defined hydrogen bonding patterns between the sugar headgroups, which promote one-dimensional growth. researchgate.net Studies on N-octyl-D-gluconamide have shown its ability to self-assemble into helical fiber bundles. researchgate.net The formation of such higher-order structures demonstrates a hierarchical self-assembly process, from monomers to complex nanostructures. rsc.orgrsc.org

Table 3: Physicochemical Properties of Analogue Sugar-Based Surfactants

CompoundAlkyl Chain LengthCritical Micelle Concentration (CMC)Aggregation Form
n-Octyl-β-D-glucoside C820-25 mMSpherical Micelles
n-Dodecyl-β-D-maltoside C120.17 mMSpherical Micelles
β-C16G2 (Alkylglycoside) C16Not specifiedElongated Worm-like Micelles
α-C16G2 (Alkylglycoside) C16Not specifiedShorter Cylindrical Micelles

Data compiled from studies on various N-alkyl sugar-based surfactants, illustrating the influence of molecular structure on self-assembly. acs.orglu.se

Structure Activity and Structure Property Relationships Sar/spr of 2,3,4,5,6 Pentahydroxy N Nonylhexanamide Analogs

Influence of N-Alkyl Chain Length on Intermolecular Interactions

The N-nonyl chain of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide is a significant determinant of its intermolecular interactions, particularly van der Waals forces and hydrophobic effects. Variation in the length of this alkyl chain can profoundly impact the molecule's self-assembly, solubility, and interactions with biological membranes.

Longer alkyl chains generally lead to stronger hydrophobic interactions, promoting the formation of aggregates such as micelles or bilayers in aqueous environments. mdpi.com This is due to the increased surface area available for van der Waals contacts between the nonpolar tails. Conversely, shorter alkyl chains reduce these hydrophobic interactions, leading to higher critical micelle concentrations (CMC) and potentially increased water solubility.

The length of the alkyl chain also influences the packing of molecules at interfaces. mdpi.com An optimal chain length can lead to more compact and stable arrangements, which is crucial for activities such as emulsification or membrane perturbation. The flexibility of longer alkyl chains, due to a greater number of rotational degrees of freedom, can also play a role in how molecules pack at an interface. mdpi.com

Table 1: Predicted Influence of N-Alkyl Chain Length on Physicochemical Properties of 2,3,4,5,6-pentahydroxy-N-alkylhexanamide Analogs

N-Alkyl Chain LengthPredicted Critical Micelle Concentration (CMC)Predicted Hydrophobicity (LogP)Predicted Intermolecular Van der Waals Force Strength
Hexyl (C6)HigherLowerWeaker
Nonyl (C9)IntermediateIntermediateIntermediate
Dodecyl (C12)LowerHigherStronger
Octadecyl (C18)LowestHighestStrongest

Stereochemical Impact on Conformational Preferences and Recognition

The stereochemistry of the five hydroxyl groups on the hexanamide (B146200) backbone is a critical factor in determining the molecule's three-dimensional shape and its ability to participate in specific recognition events. The relative orientation of these hydroxyl groups dictates the molecule's conformational preferences and its capacity to form intramolecular and intermolecular hydrogen bonds.

Different stereoisomers of this compound will adopt distinct preferred conformations in solution and in the solid state. rsc.org These conformational differences can expose or shield different functional groups, thereby influencing the molecule's interactions with biological targets such as proteins or enzymes. For instance, a specific arrangement of hydroxyl groups might be necessary to fit into a binding pocket or to chelate a metal ion.

Table 2: Hypothetical Conformational Preferences of this compound Stereoisomers

StereoisomerPredicted Dominant ConformationPotential for Intramolecular H-BondingPredicted Receptor Binding Affinity
D-glucoExtendedModerateHigh
D-mannoBentHighIntermediate
D-galactoTwistedLowLow

Modulation of Hydroxyl Group Substitution on Polarity and Solvation

The five hydroxyl groups are the primary contributors to the polarity and aqueous solubility of this compound. Modification of these groups, for example, through esterification or etherification, can significantly alter the molecule's polarity and its interactions with solvents.

The number and position of hydroxyl groups also influence the solvation shell of the molecule. A dense arrangement of hydroxyl groups can lead to a highly structured water layer around the molecule, which can impact its diffusion and interaction with other molecules. The strategic modification of hydroxyl groups can therefore be used to fine-tune the balance between hydrophilic and lipophilic properties, a key parameter for many applications.

Table 3: Predicted Effects of Hydroxyl Group Substitution on Polarity and Solvation

ModificationPredicted PolarityPredicted Aqueous SolubilityPredicted Hydrogen Bonding Capacity
Unmodified (Pentahydroxy)HighHighHigh
Per-O-AcetylationLowLowLow (acceptor only)
Per-O-MethylationIntermediateIntermediateLow (acceptor only)
MonohydroxyLowLowLow

Effects of Amide Linkage Modifications on Molecular Flexibility

The amide linkage in this compound provides a degree of rigidity to the molecule due to the partial double bond character of the C-N bond. However, modifications to this linkage can alter the molecule's flexibility and conformational freedom.

For example, reduction of the amide to an amine would introduce a more flexible linkage, allowing for a greater range of conformations. Conversely, the introduction of steric hindrance near the amide bond, for instance, through N-methylation, could restrict rotation and favor specific conformations.

The orientation of the amide bond also plays a role in the molecule's properties. mdpi.com While the parent compound has a secondary amide, conversion to a tertiary amide would eliminate its hydrogen bond donating capability, which could have significant consequences for its intermolecular interactions and self-assembly behavior. The flexibility of the amide linkage is also important for its interaction with biological targets, as it may need to adopt a specific conformation to fit into a binding site.

Table 4: Predicted Impact of Amide Linkage Modifications on Molecular Flexibility

ModificationPredicted Rotational Barrier around C-N BondPredicted Molecular FlexibilityPredicted H-Bond Donor Capacity
Secondary Amide (unmodified)HighLowYes
Tertiary Amide (N-methyl)HighLowNo
Reduced Amide (Amine)LowHighYes

Correlating Structural Descriptors with Predicted Biological Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models can be employed to correlate the structural features of this compound analogs with their predicted biological activities and physicochemical properties. dovepress.comnih.gov These models use calculated molecular descriptors to predict the behavior of novel compounds, thereby guiding the design of analogs with desired characteristics.

Key structural descriptors for this class of molecules would include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. mdpi.com For instance, a QSAR model might reveal that a certain range of LogP values is optimal for membrane disruption, or that a specific distribution of partial charges on the hydroxylated backbone is necessary for binding to a particular receptor.

By systematically varying the N-alkyl chain length, stereochemistry, hydroxyl group substitution, and amide linkage, a library of analogs can be generated and their properties measured or predicted. The resulting data can then be used to build robust QSAR/SPR models. These models can help to identify the key structural features that govern a particular biological interaction profile, such as antimicrobial activity or enzyme inhibition. mdpi.com

Table 5: Illustrative Structural Descriptors and Their Potential Correlation with Biological Interactions

Structural DescriptorPotential Biological InteractionRationale for Correlation
LogP (Hydrophobicity)Membrane permeabilityHigher LogP may enhance passage through lipid bilayers.
Molecular VolumeEnzyme active site bindingThe molecule must fit within the spatial constraints of the active site.
Dipole MomentReceptor binding affinityElectrostatic interactions are often key drivers of molecular recognition.
Number of H-bond donors/acceptorsSolubility and target bindingHydrogen bonds are crucial for both solvation and specific interactions with biological macromolecules.

Emerging Methodologies and Future Research Directions for 2,3,4,5,6 Pentahydroxy N Nonylhexanamide Chemistry

Application of Artificial Intelligence and Machine Learning in Compound Design

There is currently no available research demonstrating the use of artificial intelligence (AI) or machine learning (ML) for the design, optimization, or prediction of properties of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide or its analogues. General applications of AI and ML in chemistry involve the prediction of molecular properties, reaction outcomes, and the de novo design of novel chemical entities; however, these powerful computational tools have not yet been applied to this specific compound according to published literature.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of this compound has not been reported using flow chemistry or continuous processing techniques. While flow chemistry offers numerous advantages for the synthesis of active pharmaceutical ingredients and other fine chemicals, including improved safety, efficiency, and scalability, its application to the production of this specific pentahydroxylated hexanamide (B146200) derivative has not been described in scientific publications.

Single-Molecule Spectroscopy and Imaging for Characterization

Detailed characterization of this compound using single-molecule spectroscopy and imaging techniques is not found in the current body of scientific literature. These advanced methods, which allow for the study of individual molecules, have been instrumental in understanding the physicochemical parameters of various systems at the nanoscale. However, their application to elucidate the properties and behavior of individual this compound molecules has not been documented.

Integration with Combinatorial Chemistry and High-Throughput Synthesis

The generation of libraries of compounds related to this compound through combinatorial chemistry or high-throughput synthesis has not been reported. Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, which is highly valuable in drug discovery and materials science. There is no indication in the literature that this approach has been utilized for the exploration of the chemical space around this compound.

Advanced Materials Science Applications beyond Biological Systems

There is no published research on the application of this compound in advanced materials science outside of biological systems. The potential for this compound to be used in the development of new polymers, hydrogels, or other functional materials remains an unexplored area of research.

Q & A

Q. What are the recommended methods for synthesizing 2,3,4,5,6-pentahydroxy-N-nonylhexanamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves stepwise hydroxylation and amidation reactions. For example, a polyhydroxy hexanoic acid precursor can be coupled with a nonylamine derivative under controlled pH and temperature conditions to form the amide bond. Purity validation should employ high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and mass spectrometry (MS) for molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical to verify stereochemistry and hydroxyl group positions, as misalignment in these groups can drastically alter bioactivity .

Q. How should researchers handle solubility challenges for this polyhydroxy amide in experimental settings?

Methodological Answer: Due to its multiple hydroxyl groups, the compound is hydrophilic but may exhibit limited solubility in nonpolar solvents. Pre-solubilization in dimethyl sulfoxide (DMSO) or water at slightly acidic pH (5.5–6.5) is recommended. For in vitro assays, use sonication or co-solvent systems (e.g., water:ethanol mixtures) to enhance dissolution. Always confirm solubility via dynamic light scattering (DLS) to detect aggregates that might skew bioactivity results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Follow general guidelines for hygroscopic and reactive compounds:

  • Use nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of dust or aerosols.
  • Store in airtight containers under inert gas (e.g., argon) to prevent oxidation of hydroxyl groups.
  • Dispose of waste via neutralization and incineration, adhering to local regulations for organic amides .

Advanced Research Questions

Q. How can the stereochemical arrangement of hydroxyl groups influence the compound’s biological activity, and what methods are suitable for studying this?

Methodological Answer: The spatial arrangement of hydroxyl groups (e.g., axial vs. equatorial positions) affects hydrogen bonding with target proteins. To study this:

  • Use X-ray crystallography or circular dichroism (CD) spectroscopy to determine absolute configuration.
  • Compare bioactivity of stereoisomers (e.g., synthesized via chiral catalysts) in enzyme inhibition assays. For example, a 2025 study linked the (2S,3S,4R,5S) configuration to enhanced binding affinity for carbohydrate-processing enzymes .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ a factorial design to test multiple variables (e.g., concentration, exposure time, co-factors). For example:

  • Pre-test/post-test control group design: Expose cell cultures to the compound and measure changes in metabolic markers (e.g., ATP levels) via luminescence assays. Include a negative control and a positive control (e.g., a known glycolytic inhibitor).
  • Dose-response curves with nonlinear regression models (e.g., Hill equation) can quantify efficacy and potency . Integrate transcriptomic or proteomic profiling to identify downstream pathways affected .

Q. How can contradictions in reported bioactivity data (e.g., conflicting IC50 values) be resolved methodologically?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize protocols: Use identical buffer systems (e.g., PBS pH 7.4), temperature (25°C vs. 37°C), and cell lines.
  • Validate compound purity batch-to-batch via HPLC-MS.
  • Conduct meta-analyses using weighted least squares regression to account for inter-study variability .

Q. What computational approaches are effective for modeling the compound’s interactions with biomolecular targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations: Simulate binding to glycosyltransferases using force fields (e.g., AMBER) to assess stability of hydrogen bonds.
  • Docking studies (AutoDock Vina): Screen against protein databases (e.g., PDB) to predict binding pockets.
  • Quantum mechanics/molecular mechanics (QM/MM): Analyze electron transfer during catalytic reactions involving hydroxyl groups .

Theoretical and Framework-Driven Questions

Q. How can researchers align studies of this compound with broader theoretical frameworks in glycobiology or enzymology?

Methodological Answer: Link the compound’s polyhydroxy structure to theories of carbohydrate mimicry. For example:

  • Test its inhibitory effects on glycosidases using Lineweaver-Burk plots to determine inhibition type (competitive vs. noncompetitive).
  • Compare kinetic parameters (Km, Vmax) with natural substrates to validate mimicry hypotheses .

Q. What strategies are recommended for integrating survey data (e.g., toxicity reports) with experimental data in risk assessment studies?

Methodological Answer:

  • Use structural equation modeling (SEM) to correlate in vitro toxicity (e.g., LD50) with epidemiological survey data.
  • Apply machine learning (e.g., random forests) to identify predictors of adverse effects from mixed data types (e.g., molecular descriptors, exposure levels) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound, given its hygroscopic nature?

Methodological Answer:

  • Standardize storage conditions: Desiccate at -20°C with silica gel packs.
  • Document solvent history (e.g., freeze-thaw cycles) in metadata.
  • Publish raw NMR/HPLC traces in supplementary materials to allow independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.